4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
説明
特性
IUPAC Name |
4-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]oxy-1,6-dimethylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6S/c1-12-7-13(8-18(21)19(12)2)26-14-10-20(11-14)27(22,23)15-3-4-16-17(9-15)25-6-5-24-16/h3-4,7-9,14H,5-6,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHANQSGVYRINJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CN(C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one represents a novel class of chemical entities with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Dihydrobenzo[b][1,4]dioxin moiety : Known for its involvement in various biological activities.
- Azetidine ring : A five-membered nitrogen-containing ring that can enhance binding affinity to biological targets.
- Pyridinone structure : Contributes to the compound's interaction with various receptors.
The exact mechanism of action for this compound is still under investigation. However, preliminary studies suggest it may interact with multiple biological targets:
- Dopamine Receptors : Similar compounds have shown activity against dopamine receptors, particularly D4 receptors, which are implicated in neuropsychiatric disorders .
- Enzyme Inhibition : Compounds with similar structures have been reported to inhibit specific enzymes involved in metabolic pathways.
Biological Activity
Research has indicated that the compound exhibits several biological activities:
- Antioxidant Activity : Compounds derived from the dihydrobenzo[b][1,4]dioxin framework often display significant antioxidant properties.
- Antimicrobial Properties : Some derivatives have shown efficacy against various bacterial strains.
- Cytotoxicity : Initial cytotoxicity assays suggest potential anti-cancer properties, warranting further investigation.
In Vitro Studies
In vitro studies have demonstrated that the compound can inhibit cell proliferation in cancer cell lines. For example:
These results indicate a promising potential for further development as an anticancer agent.
In Vivo Studies
Animal models have been employed to evaluate the pharmacokinetics and therapeutic efficacy of the compound. Notable findings include:
類似化合物との比較
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its sulfonyl-azetidine-pyridinone architecture. Below is a comparative analysis with structurally related compounds from the literature:
Key Observations:
Pyridinone vs. Pyridine: The pyridinone’s ketone group enhances hydrogen-bonding capacity relative to pyridine derivatives in .
Sulfonyl Group Positioning :
- Unlike sulfonamides in (attached to benzene), the target’s sulfonyl group is directly linked to azetidine, reducing steric hindrance and altering electronic properties .
Biological Implications: Compounds with benzodioxin-sulfonamide motifs (e.g., ) often target enzymes or receptors via hydrophobic and π-π interactions . The dimethylpyridinone in the target may mimic ATP-binding motifs in kinases, similar to CDK inhibitors in .
Physicochemical Properties
- Solubility: The sulfonyl group and pyridinone likely increase polarity compared to lipophilic dihydropyrazoles () but reduce solubility relative to oxadiazoles () .
- Melting Point : Expected to be >200°C (analogous to sulfonamide derivatives in ) due to strong intermolecular forces .
Structure-Activity Relationships (SAR)
- Benzodioxin : Critical for hydrophobic binding; removal reduces activity in analogs (e.g., ) .
- Azetidine Constraint : May enhance metabolic stability over flexible chains in ’s dihydropyrazoles .
- Dimethylpyridinone: Methyl groups likely optimize steric and electronic effects for target engagement, as seen in kinase inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
